2-Methoxy-4-(2-nitroethyl)phenol
Overview
Description
2-Methoxy-4-(2-nitroethyl)phenol is a methoxyphenolic compound that is structurally characterized by the presence of a methoxy group and a nitroethyl group attached to a phenolic ring. This compound is related to various other nitro-substituted phenolic compounds that have been studied for their solvatochromic properties, non-linear optical properties, and their behavior in the presence of solvents and atmospheric oxidants .
Synthesis Analysis
The synthesis of related nitro-substituted phenolic compounds often involves multi-step chemical reactions. For instance, the synthesis of nitro-substituted 4-[(phenylmethylene)imino]phenolates involves deprotonation in solution to form solvatochromic phenolates . Another related compound, 2-nitro-4-methoxyphenol, can be synthesized from the alkali hydrolysis of 2-nitro-4-methoxyaniline, with factors such as reactant ratio, temperature, and reaction time influencing the yield .
Molecular Structure Analysis
The molecular and solid-state structures of these compounds are often elucidated using techniques such as X-ray powder diffraction (XRPD) and density functional theory (DFT) calculations. For example, a related compound with a nitro and methoxy substituent was found to crystallize in a triclinic space group, and its structure was further analyzed using DFT to understand the intermolecular interactions . Similarly, DFT studies have been used to investigate the molecular structure of (E)-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]-phenol, revealing a planar conformation consistent with experimental data .
Chemical Reactions Analysis
The chemical behavior of these compounds in various reactions has been a subject of interest. For instance, the atmospheric oxidation of 4-(2-methoxyethyl) phenol by OH radicals in the presence of O2 and NOx has been studied, showing that the compound undergoes OH addition and H abstraction, leading to various oxidation products . Another study reported the nitration and oxidation of 4-methoxyphenol by nitrous acid, proposing a mechanism involving the generation of nitric oxide and the 4-methoxyphenoxy radical .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted phenolic compounds are diverse and have been characterized using various spectroscopic techniques. The solvatochromic properties of these compounds are of particular interest, as they can act as probes for investigating solvent mixtures . The non-linear optical properties are also significant, with studies showing that these compounds can serve as materials for non-linear optics due to their favorable hyperpolarizability values . Additionally, the thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, have been calculated to understand their stability and reactivity .
Scientific Research Applications
- Scientific Field: Chemistry and Material Science
- Application : “2-Methoxy-4-(2-nitroethyl)phenol” is a type of m-aryloxy phenol, which has a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application : The preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds has been achieved through innovative synthetic methods . These methods include hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .
- Results or Outcomes : The use of m-aryloxy phenols in various industries has highlighted their importance. Their applications as antioxidants, ultraviolet absorbers, and flame retardants have improved the thermal stability and flame resistance of materials like plastics, adhesives, and coatings .
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Scientific Field: Biochemistry
- Application : m-Aryloxy phenols, including “2-Methoxy-4-(2-nitroethyl)phenol”, have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
- Methods of Application : The potential biological activities of m-aryloxy phenols are usually studied using in vitro and in vivo experimental models. These studies often involve the use of cell cultures and animal models to investigate the effects of these compounds on various biological processes .
- Results or Outcomes : While specific results for “2-Methoxy-4-(2-nitroethyl)phenol” are not readily available, m-aryloxy phenols in general have shown promising results in preliminary studies, demonstrating potential anti-tumor and anti-inflammatory effects .
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Scientific Field: Organic Synthesis
- Application : “2-Methoxy-4-(2-nitroethyl)phenol” could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method .
- Methods of Application : The synthesis of “2-Methoxy-4-(2-nitroethyl)phenol” involves the condensation of an aldehyde or ketone with a primary amine . This reaction is typically carried out in a water solvent using a stirrer method .
- Results or Outcomes : The successful synthesis of “2-Methoxy-4-(2-nitroethyl)phenol” from vanillin and p-anisidine demonstrates the potential of this compound as a building block in organic synthesis .
- Scientific Field: Antimicrobial and Anticancer Research
- Application : The Schiff base of “2-Methoxy-4-(2-nitroethyl)phenol” and its metal complexes (Zn [II], Cu [II], Co [II] and Ni [II]) have been synthesized and characterized for potential antimicrobial and anticancer activities .
- Methods of Application : The synthesis of the Schiff base and its metal complexes involves UV, IR and NMR spectroscopy . The formation of the Schiff base and the metal chelates is supported by spectral and analytical data .
- Results or Outcomes : While specific results for “2-Methoxy-4-(2-nitroethyl)phenol” are not readily available, the synthesized Schiff base and its metal complexes have shown potential in antimicrobial and anticancer research .
Safety And Hazards
“2-Methoxy-4-(2-nitroethyl)phenol” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes or on skin, and wearing personal protective equipment .
properties
IUPAC Name |
2-methoxy-4-(2-nitroethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXYTHWJEJQHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630259 | |
Record name | 2-Methoxy-4-(2-nitroethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(2-nitroethyl)phenol | |
CAS RN |
528594-30-1 | |
Record name | 2-Methoxy-4-(2-nitroethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.